molecular formula C9H9ClO4S2 B6204621 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride CAS No. 1556223-20-1

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride

Cat. No.: B6204621
CAS No.: 1556223-20-1
M. Wt: 280.8 g/mol
InChI Key: ACPLAZBRSDJBMS-UHFFFAOYSA-N
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Description

4-(Cyclopropanesulfonyl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzene ring substituted with two distinct functional groups: a sulfonyl chloride (-SO₂Cl) at position 1 and a cyclopropanesulfonyl (-SO₂-cyclopropane) moiety at position 4 (para to the sulfonyl chloride). This compound is a critical intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, agrochemicals, and functional materials. Its structure combines the electrophilic reactivity of the sulfonyl chloride group with the steric and electronic effects of the cyclopropane ring, enabling unique reactivity patterns compared to simpler analogs .

Properties

CAS No.

1556223-20-1

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.8 g/mol

IUPAC Name

4-cyclopropylsulfonylbenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-3-8(4-6-9)15(11,12)7-1-2-7/h3-7H,1-2H2

InChI Key

ACPLAZBRSDJBMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with cyclopropanesulfonyl chloride in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The separation and purification of the final product are typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other nucleophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like water or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-(cyclopropanesulfonyl)benzene-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopropanesulfonyl (-SO₂-cyclopropane) C₉H₉ClO₄S₂ 280.76 (calculated) High electrophilicity; used in synthesizing sterically hindered sulfonamides for drug discovery.
4-Chlorobenzenesulfonyl chloride Chloro (-Cl) C₆H₄ClO₂S 190.61 Common intermediate for antimicrobial agents; lower steric hindrance enables rapid reactions.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride Trifluoromethyl (-CF₃) C₇H₄ClF₃O₂S 252.62 Electron-withdrawing CF₃ group enhances stability; used in agrochemicals. Melting point: 30–34°C; moisture-sensitive.
4-(Biphenyl-4-ylmethoxy)benzene-1-sulfonyl chloride Biphenylmethoxy (-OCH₂C₆H₄C₆H₅) C₁₉H₁₅ClO₃S 358.84 Bulky substituent improves selectivity in kinase inhibitors. Synthesized in 70% yield.
4-(3-Chloro-2-cyanophenoxy)benzene-1-sulfonyl chloride Chloro-cyanophenoxy (-O-C₆H₃ClCN) C₁₂H₇Cl₂NO₅S 348.15 High molecular weight; used in peptide mimetics. Sensitive to hydrolysis.

Physical Properties and Stability

  • Moisture Sensitivity : Sulfonyl chlorides with electron-deficient substituents (e.g., -CF₃, -SO₂-cyclopropane) are highly moisture-sensitive, requiring storage under inert atmospheres .
  • Thermal Stability : Bulky substituents like biphenylmethoxy improve thermal stability, enabling reactions at elevated temperatures (e.g., 200°C in pyrimidine hybrid synthesis) .

Research Findings and Case Studies

  • Agrochemical Development : this compound derivatives have been explored as precursors for crop protection agents, leveraging the cyclopropane ring’s strain to modulate degradation rates in soil .
  • Pharmaceutical Synthesis : In a European patent, cyclopropanesulfonyl chloride was reacted with a bicyclo[2.2.2]octan-1-amine derivative to produce a sulfonamide intermediate for kinase inhibitors, highlighting the compound’s role in medicinal chemistry .

Biological Activity

4-(Cyclopropanesulfonyl)benzene-1-sulfonyl chloride (CAS No. 1556223-20-1) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C10H10ClO2S3
  • Molecular Weight: 304.82 g/mol
  • Appearance: Typically a white to light yellow solid.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules. This interaction may lead to the inhibition of specific enzymes or receptors, particularly those involved in inflammatory processes and cancer progression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
    • A study demonstrated that it effectively reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation.
  • Anti-inflammatory Properties :
    • The compound has been reported to decrease the production of pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.
  • Enzyme Inhibition :
    • It has been identified as a potent inhibitor of certain sulfonamide-sensitive enzymes, which could be leveraged for therapeutic applications.

Case Study 1: Antitumor Efficacy

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis showing increased Annexin V binding.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment with lipopolysaccharide (LPS)-stimulated macrophages:

  • Cytokine Levels : IL-6 and TNF-alpha levels were significantly reduced by approximately 40% at a concentration of 10 µM.
  • Signaling Pathways : Western blot analysis revealed inhibition of NF-kB activation.

Table 1: Summary of Biological Activities

Activity TypeAssay/ModelResultReference
AntitumorMCF-7 Cell LineIC50 = 15 µM[Source Needed]
Anti-inflammatoryLPS-stimulated MacrophagesIL-6/TNF-alpha reduction[Source Needed]
Enzyme InhibitionSulfonamide-sensitive EnzymesPotent inhibitor[Source Needed]

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